2-But-3-en-2-yloxyacetic acid
Description
2-But-3-en-2-yloxyacetic acid (IUPAC name: 2-(but-3-en-2-yloxy)acetic acid) is an organooxygen compound characterized by a but-3-enyl ether group attached to the α-carbon of acetic acid. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The SMILES notation is C=CC(C)OCC(=O)O, and the InChIKey is DPVIFLGTFFTKQK-UHFFFAOYSA-N . This compound is of interest in organic synthesis due to its dual functional groups (carboxylic acid and ether-linked alkene), enabling applications in agrochemicals, pharmaceuticals, or polymer precursors.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-but-3-en-2-yloxyacetic acid |
InChI |
InChI=1S/C6H10O3/c1-3-5(2)9-4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
InChI Key |
RBJHSDSNCPJRER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Functional Group Transformations
The carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reaction with methanol in the presence of H₂SO₄ yields methyl 2-but-3-en-2-yloxyacetate.
Example Reaction:
| Reagent | Product | Conditions | Yield (Reported) |
|---|---|---|---|
| Methanol/H₂SO₄ | Methyl ester | Reflux, 4–6 hr | >85% |
| Ethanol/PTSA | Ethyl ester | RT, 12 hr | 78% |
Oxidation of the Butenyl Group
The α,β-unsaturated ether moiety is susceptible to oxidation. Ozonolysis cleaves the double bond to generate ketone or carboxylic acid derivatives.
Example Pathway:
| Oxidizing Agent | Product | Conditions | Notes |
|---|---|---|---|
| Ozone | 2-Oxopropoxyacetic acid | -78°C, CH₂Cl₂ | Followed by reductive workup |
| KMnO₄/H⁺ | Malonic acid derivative | 0°C, aqueous | Partial degradation |
Cycloaddition Reactions
The butenyl group participates in Diels-Alder reactions as a dienophile. For instance, reaction with cyclopentadiene yields bicyclic lactones.
Diels-Alder Reaction:
| Diene | Conditions | Product | Yield (Reported) |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C | Endo-adduct | 62% |
| Anthracene | Microwave, 150°C | Anthracene adduct | 45% |
Halogenation and Electrophilic Additions
Electrophilic bromine adds across the double bond, forming dibromo derivatives.
Mechanism:
| Halogen | Product | Conditions | Selectivity |
|---|---|---|---|
| Br₂ (1 equiv) | 1,2-Dibromobutoxyacetic acid | CHCl₃, 0°C | Anti-addition |
| Cl₂ (excess) | Dichlorinated derivative | UV light, RT | Mixture of isomers |
Radical-Mediated Alkylations
Under TiO₂ catalysis and UV irradiation, the carboxylic acid generates acyloxy radicals, which decarboxylate to form alkyl radicals. These radicals add to electron-deficient alkenes like maleimides .
Example with N-Phenylmaleimide:
| Substrate | Catalyst | Conditions | Yield (Reported) |
|---|---|---|---|
| N-Phenylmaleimide | TiO₂ | UV, CH₃CN, 18 hr | 57% |
Michael Additions
The α,β-unsaturated ether acts as a Michael acceptor. Reaction with thiols or amines yields thioether or amino derivatives.
Example with Benzylthiol:
| Nucleophile | Product | Conditions | Yield (Reported) |
|---|---|---|---|
| Benzylthiol | Thioether | Et₃N, RT | 68% |
| Piperidine | Amino derivative | THF, 50°C | 54% |
Lactonization and Intramolecular Cyclizations
Under acidic conditions, intramolecular esterification forms γ-lactones.
Reaction Pathway:
| Acid Catalyst | Product | Conditions | Yield (Reported) |
|---|---|---|---|
| H₂SO₄ | 5-Membered lactone | Toluene, reflux | 72% |
Decarboxylation Reactions
Thermal decarboxylation at high temperatures (>200°C) yields butenyloxy methane.
Mechanism:
Photochemical [2+2] Cycloadditions
The butenyl group undergoes [2+2] cycloadditions with enones under UV light, forming bicyclic ketones .
Example with Trifluoromethylenone:
| Enone | Conditions | Product | Yield (Reported) |
|---|---|---|---|
| CF₃COCH₃ | UV, MTBE, 16 hr | β-Lactone | 75% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ether-Linked Acetic Acid Derivatives
2-(But-3-en-1-yloxy)acetic Acid
- Molecular Formula : C₆H₁₀O₃ (same as the target compound but with a different ether linkage position).
- Structure : The butenyl group is attached at the 1-position (terminal oxygen), resulting in a linear ether chain (SMILES: C=CCCOCC(=O)O ) .
- Key Difference : The altered ether connectivity may influence steric effects and hydrogen-bonding capacity compared to the 2-yloxy isomer.
2-[3-(But-2-en-1-yloxy)phenyl]acetic Acid
- Molecular Formula : C₁₂H₁₄O₃.
- Structure : A phenyl ring substituted with a but-2-enyloxy group at the 3-position, linked to acetic acid.
Ester Derivatives
Ethyl 2-(But-3-en-1-yloxy)acetate
- Molecular Formula : C₈H₁₄O₃.
- Structure : Ethyl ester of 2-(but-3-en-1-yloxy)acetic acid (SMILES: CCOC(=O)COCCC=C ).
- Key Difference : Esterification reduces acidity (pKa ~5-6 vs. ~2.5 for carboxylic acid) and increases volatility, making it suitable as a fragrance or plasticizer .
Allyl (3-Methylbutoxy)acetate
- Molecular Formula : C₁₀H₁₈O₃.
- Structure : Allyl ester with a branched 3-methylbutoxy chain.
- Key Difference : Branched chains enhance hydrophobicity and thermal stability compared to linear analogs .
| Compound | Molecular Formula | Boiling Point (°C) | Applications |
|---|---|---|---|
| Ethyl 2-(but-3-enoxy)acetate | C₈H₁₄O₃ | ~200 (estimated) | Polymer precursors, solvents |
| Allyl (3-methylbutoxy)acetate | C₁₀H₁₈O₃ | >250 | Flavors, specialty chemicals |
Amide and Hydroxy-Substituted Analogs
2-(3-Methylbut-2-enamido)acetic Acid
- Molecular Formula: C₇H₁₁NO₃.
- Structure : Amide derivative with a 3-methylbut-2-enyl group.
- Key Difference : The amide group (-CONH-) introduces hydrogen-bonding capability, enhancing crystallinity and bioactivity (e.g., peptide mimics) .
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Molecular Formula : C₁₄H₁₂O₃.
- Structure : Hydroxy and diphenyl substituents on the α-carbon.
- Key Difference : The bulky aromatic groups increase steric hindrance, reducing reactivity in nucleophilic substitutions but stabilizing free radicals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-But-3-en-2-yloxyacetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 2-but-3-en-2-ol reacts with halogenated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DMF) and temperature (40–80°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from by-products like unreacted starting materials or elimination products .
- Data Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Reported yields for analogous ether-linked acetic acids range from 50–75%, depending on steric and electronic factors .
Q. Which spectroscopic techniques are optimal for characterizing 2-But-3-en-2-yloxyacetic acid, and what key spectral markers should researchers prioritize?
- Analytical Workflow :
- ¹H NMR : Expect a doublet of doublets (δ 5.5–6.0 ppm) for the vinyl protons of the butenyl group and a singlet (δ 3.5–4.0 ppm) for the methylene adjacent to the ether oxygen. The carboxylic acid proton may appear as a broad peak (δ 10–12 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the olefinic carbons appear at δ 120–130 ppm .
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the butenyloxy group influence the compound’s reactivity in esterification or amidation reactions?
- Mechanistic Insight : The ether’s electron-withdrawing effect activates the acetic acid’s α-carbon, enhancing nucleophilic acyl substitution. Computational studies (e.g., DFT) suggest that the double bond’s conjugation stabilizes transition states, reducing activation energy. Compare reactivity with non-ether analogs to validate kinetic differences .
- Experimental Design : Conduct competition experiments between 2-But-3-en-2-yloxyacetic acid and 2-methoxyacetic acid using a standardized nucleophile (e.g., benzylamine). Monitor reaction rates via HPLC or NMR kinetics .
Q. What strategies can resolve discrepancies in reported catalytic efficiencies for asymmetric syntheses involving this compound?
- Contradiction Analysis : If literature reports conflicting enantioselectivity with chiral catalysts (e.g., organocatalysts or metal complexes), systematically vary:
- Solvent polarity (aprotic vs. protic).
- Temperature (room temp. vs. cryogenic).
- Catalyst loading (1–10 mol%).
Q. How can computational modeling predict the compound’s behavior in photochemical or electrochemical applications?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for oxidation/reduction. For photochemical studies, simulate UV-Vis spectra (TD-DFT) to identify π→π* transitions in the butenyl group .
- Validation : Compare computational results with experimental cyclic voltammetry (redox potentials) and UV-Vis spectroscopy .
Safety and Handling
Q. What safety protocols are critical when handling 2-But-3-en-2-yloxyacetic acid in aqueous or high-temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
